5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a pyrrole ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The resulting thiazole intermediate is then coupled with a pyrrole derivative through a series of condensation reactions, often using catalysts like palladium or copper to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- **5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-acetyl-1,3,4-thiadiazole derivatives
- Thiazolidine ester derivatives
Uniqueness
This compound is unique due to its combination of a thiazole ring, a pyrrole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the chlorophenyl group may enhance its antimicrobial activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C18H20ClN3OS |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methylbutyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H20ClN3OS/c1-11(2)7-8-22-9-15(23)16(17(22)20)18-21-14(10-24-18)12-3-5-13(19)6-4-12/h3-6,10-11,20,23H,7-9H2,1-2H3 |
InChI Key |
VPRRRKHFFNPDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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